7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid, 6-ethyl-1-methyl-5-oxo-, ethyl ester (9CI) is a bicyclic compound characterized by its unique structure, which includes a seven-membered ring with an oxygen atom incorporated into the framework. This compound belongs to the class of bicyclic carboxylic acid esters and is notable for its potential applications in various chemical and pharmaceutical fields. The molecular formula of this compound is and it has a molecular weight of approximately 196.25 g/mol. Its IUPAC name reflects its structural features, indicating the presence of both a carboxylic acid and an ester functional group.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid, 6-ethyl-1-methyl-5-oxo-, ethyl ester (9CI) has potential applications in:
Interaction studies involving 7-oxabicyclo[4.1.0]heptane derivatives are crucial for understanding their pharmacokinetics and potential drug interactions. These studies typically assess:
Such studies are essential for evaluating the therapeutic potential of this compound.
Several compounds share structural similarities with 7-oxabicyclo[4.1.0]heptane derivatives, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | Similar bicyclic structure | Different methyl substitution pattern |
| 7-Oxabicyclo[4.1.0]heptan-2-one | Contains a ketone group instead of an ester | Potentially different reactivity |
| 6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one | Additional methyl and ethyl groups | Variation in biological activity |
The uniqueness of 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid, 6-ethyl-1-methyl-5-oxo-, ethyl ester (9CI) lies in its specific substitution pattern and functional groups, which may influence its chemical reactivity and biological properties compared to these similar compounds.